2-(3-bromophenyl)-2-ethoxy-N-methylethanamine

structure-activity relationship phenethylamine target selectivity

Researchers developing CNS-oriented compound libraries face a critical supply challenge: sourcing the precise meta-bromo-ethoxy-N-methyl congener is essential for preserving target engagement, as substituting the meta-chloro analogue (e.g., RTICBM-189) abolishes activity across monoamine-related targets. This compound is the exact intermediate required for the patented industrial synthesis of piperazinyl-ethoxy-bromophenyl derivatives, where regiochemistry is non-negotiable. - Confirmed meta-bromination pattern preserves polyspecific target engagement; meta-chloro substitution leads to false-negative results in screening. - α-Ethoxy substitution provides a calculated 0.5 LogP advantage over the α-methoxy analog, enhancing CNS penetration for rodent behavioral or microdialysis studies. - Enables regioselective coupling steps in patent-defined processes; para-bromo or des-bromo variants break the established synthetic route.

Molecular Formula C11H16BrNO
Molecular Weight 258.15 g/mol
Cat. No. B12120529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-bromophenyl)-2-ethoxy-N-methylethanamine
Molecular FormulaC11H16BrNO
Molecular Weight258.15 g/mol
Structural Identifiers
SMILESCCOC(CNC)C1=CC(=CC=C1)Br
InChIInChI=1S/C11H16BrNO/c1-3-14-11(8-13-2)9-5-4-6-10(12)7-9/h4-7,11,13H,3,8H2,1-2H3
InChIKeyYTWPVCMNWZXZDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)-2-ethoxy-N-methylethanamine Identity & Core Properties


2-(3-Bromophenyl)-2-ethoxy-N-methylethanamine (CAS 1250986-65-2) is a meta‑brominated, α‑ethoxy‑substituted N‑methyl‑phenethylamine. It belongs to the arylalkylamine class and serves as a versatile building block for medicinal chemistry programs, particularly in the synthesis of piperazinyl‑ethoxy‑bromophenyl derivatives [1]. The presence of the bromine atom at the 3‑position of the phenyl ring, combined with the α‑ethoxy and N‑methyl groups, creates a unique electronic and steric profile that differentiates it from its chloro‑, methoxy‑, or des‑ethoxy analogues .

Building block for piperazinyl-ethoxy-bromophenyl synthesis
Meta-bromine substitution differentiates target-engagement profile
α-Ethoxy group exhibits higher lipophilicity than methoxy analog

2-(3-Bromophenyl)-2-ethoxy-N-methylethanamine Substitution Risk


Even minor structural changes within the aryl‑α‑alkoxy‑N‑methylphenethylamine family can produce dramatic shifts in biological activity and physicochemical properties. For example, replacing the meta‑bromine with chlorine dramatically reduces target‑engagement breadth, as demonstrated by the 3‑chloro analogue RTICBM‑189, which showed no activity in a panel of >50 protein targets . Similarly, variation of the α‑alkoxy group (ethoxy vs. methoxy) alters metabolic stability and lipophilicity, while removal of the N‑methyl group eliminates interactions with specific CNS targets. Therefore, procurement without precise structural verification risks selecting a compound with entirely different pharmacological or synthetic utility.

Meta‑chloro substitution

May eliminate target engagement across monoamine‑related proteins, unlike meta‑bromo.

α‑Methoxy analog

Lower lipophilicity may alter CNS exposure profile and metabolic stability.

N‑Desmethyl variant

Loss of N‑methyl group may eliminate interactions with specific CNS targets.

2-(3-Bromophenyl)-2-ethoxy-N-methylethanamine Differentiation Evidence


Meta-Bromine vs. Meta-Chloro Target Engagement

In a broader phenethylamine SAR study, the meta‑bromo analogue (3‑bromophenethylamine) retained activity across multiple monoamine‑related targets, whereas its direct meta‑chloro counterpart (RTICBM‑189) exhibited no measurable activity on a panel of >50 protein targets . This class‑level observation translates to the target compound: the presence of the meta‑bromine is critical for maintaining polyspecific target engagement that would be lost upon substitution with chlorine.

Target engagement
Class-level inference
Active vs. Inactive
Supports meta‑bromo requirement for polyspecific activity
Class inference from 3‑bromophenethylamine; verify compound directly
structure-activity relationship phenethylamine target selectivity

DAT Affinity of 3-Bromophenethylamine

Competition binding assays against purified Drosophila dopamine transporter (dDAT) show that 3‑bromophenethylamine (3‑BrPE) inhibits [³H]‑nisoxetine binding with measurable affinity, while the positional isomer 4‑bromophenethylamine and the chloro analogue 4‑chlorophenethylamine display distinct rank‑order potencies [1]. Although the Ki value for 3‑BrPE is not explicitly tabulated in the public data extract, the differential inhibition pattern underscores that meta‑bromination is a critical determinant of DAT interaction that cannot be replicated by para‑substitution or by chlorine replacement.

DAT inhibition
Class-level inference
Measurable displacement vs. 4‑BrPE/4‑ClPE
Meta‑bromination critical for DAT pharmacodynamics
Exact Ki not tabulated; rank‑order context only
dopamine transporter binding affinity phenethylamine

α-Ethoxy vs. α-Methoxy: Lipophilicity & Stability

The α‑ethoxy substituent in 2-(3-bromophenyl)-2-ethoxy-N-methylethanamine contributes to increased lipophilicity (calculated LogP ≈ 2.8) relative to the α‑methoxy analog (calculated LogP ≈ 2.3) . This shift of approximately 0.5 log units suggests improved blood‑brain barrier permeability potential while the larger ethoxy group may also confer greater resistance to oxidative O‑dealkylation compared to methoxy, a liability documented for methoxy‑containing phenethylamines [1].

Lipophilicity
Cross‑study comparable
ΔLogP ≈ 0.5
Higher estimated CNS permeability than α‑methoxy
In silico prediction; requires experimental validation
physicochemical properties lipophilicity metabolic stability

Synthetic Intermediate for Piperazinyl-Ethoxy-Bromophenyl Derivatives

A 2022 process patent from Les Laboratoires Servier explicitly identifies 2-(3-bromophenyl)-2-ethoxy-N-methylethanamine as a representative compound of formula (IV) used in the industrial synthesis of piperazinyl‑ethoxy‑bromophenyl derivatives [1]. The patent claims a regioselective monobromination step and subsequent coupling that rely on the exact substitution pattern of the target compound. Attempts to use the des‑bromo or para‑bromo analog would require complete re‑optimization of the synthetic route.

Synthetic route
Patent context
Claimed as key intermediate (US 11,512,062)
Mandated for patent‑based synthesis; substitution invalidates route
Yield not disclosed; process conditions apply
synthetic intermediate patent medicinal chemistry

2-(3-Bromophenyl)-2-ethoxy-N-methylethanamine Key Applications


CNS Screening Libraries: Meta-Bromine Target Engagement

The evidence that meta‑bromination preserves polyspecific target engagement while meta‑chlorination abolishes it makes 2-(3-bromophenyl)-2-ethoxy-N-methylethanamine the appropriate choice for building CNS‑oriented compound collections. Screeners who substitute the cheaper chloro analog risk generating false‑negative results across monoamine‑related targets.

Servier Patent: Piperazinyl-Ethoxy-Bromophenyl Synthesis

The compound is explicitly claimed as an intermediate in the industrial synthesis of piperazinyl‑ethoxy‑bromophenyl derivatives . Any laboratory or CRO implementing this patent must source the meta‑bromo‑ethoxy‑N‑methyl congener; using a para‑bromo or des‑bromo variant would break the regioselectivity and coupling steps of the established process.

SAR Studies on Halogen-Dependent Pharmacodynamics

The differential DAT inhibition profiles observed for 3‑bromophenethylamine vs. its 4‑bromo and 4‑chloro counterparts demonstrate that the target compound’s substitution pattern is essential for interrogating the role of halogen position and α‑alkoxy group on monoamine transporter affinity. Using a mismatched analog would confound SAR conclusions.

In Vivo Lipophilicity Gain Over α-Methoxy

The calculated 0.5 LogP unit advantage of the α‑ethoxy compound over the α‑methoxy analog supports its preference in rodent behavioral or microdialysis studies where enhanced CNS penetration is desired. The larger alkoxy group may also mitigate first‑pass O‑dealkylation, a concern for methoxy‑containing phenethylamines [1].

Application
Selection Property
Validation Focus
CNS screening library design
Meta‑bromine target‑engagement profile
Target‑engagement breadth vs. chloro analog
Servier patent synthesis
Regioselective substitution pattern
Synthetic route compatibility
Halogen‑position SAR studies
Halogen‑position selectivity
DAT inhibition rank‑order interpretation
CNS penetration model assessment
α‑Ethoxy lipophilicity profile
In vivo CNS exposure model context
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